4,5,5-trifluoropent-4-enoic Acid
Overview
Description
4,5,5-Trifluoropent-4-enoic Acid: is an organic compound with the molecular formula C5H5F3O2 and a molecular weight of 154.09 g/mol . It is characterized by the presence of three fluorine atoms attached to the pentenoic acid structure, making it a fluorinated carboxylic acid. This compound is typically a clear liquid and is known for its use in various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-trifluoropent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of a pentenoic acid derivative with a fluorinating agent such as trifluoromethyl iodide under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to isolate the final product with high purity . The use of advanced fluorination techniques and equipment ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4,5,5-Trifluoropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid structure to a single bond, resulting in saturated fluorinated acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
4,5,5-Trifluoropent-4-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymer electrolytes for lithium-ion batteries and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,5,5-trifluoropent-4-enoic acid involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to form CoA adducts, which are intermediates in metabolic pathways. The compound is activated by acyl-CoA synthetase, leading to the formation of CoA adducts that participate in β-oxidation and defluorination processes . This mechanism is significant in the metabolism of fluorinated carboxylates and their subsequent degradation .
Comparison with Similar Compounds
- 3,3,3-Trifluoropropionic Acid
- 5,5,5-Trifluoropentanoic Acid
- 4,4,5,5,5-Pentafluoropentanoic Acid
Comparison: 4,5,5-Trifluoropent-4-enoic acid is unique due to its specific structure, which includes a double bond in the pentenoic acid chain and three fluorine atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the double bond allows for additional reactions such as hydrogenation and polymerization, which are not possible with fully saturated fluorinated acids .
Properties
IUPAC Name |
4,5,5-trifluoropent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382089 | |
Record name | 4,5,5-trifluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110003-22-0 | |
Record name | 4,5,5-trifluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 110003-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,5,5-trifluoropent-4-enoic acid being a substrate for ACS from Gordonia sp. strain NB4-1Y?
A1: This finding is significant because it provides evidence for a potential microbial metabolic pathway for certain Perfluoroalkyl and polyfluoroalkyl substances (PFAS). The study demonstrated that ACS from Gordonia sp. strain NB4-1Y could catalyze the formation of a CoA adduct with this compound []. This suggests that this fluorinated carboxylate, a potential intermediate in PFAS degradation, can be activated by ACS, possibly initiating further breakdown through β-oxidation and defluorination. This discovery contributes valuable insights into the microbial metabolism of PFAS and may aid in developing bioremediation strategies for these environmentally persistent chemicals.
Q2: How does the structure of this compound relate to its activity with ACS?
A2: While the exact impact of this compound's structure on its interaction with ACS requires further investigation, the study did observe a general trend: fluorination of carboxylates led to a 90–98% decrease in the catalytic efficiency (kcat) of ACS compared to their non-fluorinated counterparts []. This suggests that the presence of fluorine atoms may hinder the enzyme's ability to efficiently process the substrate, possibly due to altered binding affinities or reaction kinetics. Further research, including structural studies and computational modeling, could help elucidate the specific structural features impacting the interaction between this compound and ACS.
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